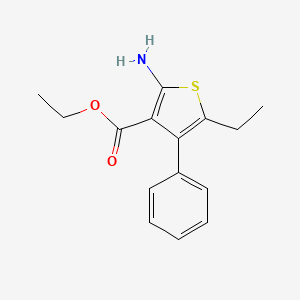
N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, commonly known as EPI-001, is a small molecule inhibitor that has shown promising results in the field of cancer research. It was first identified in 2010 as a potential inhibitor of the androgen receptor (AR), a protein that plays a crucial role in the development and progression of prostate cancer.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
Research has explored the structural aspects of amide derivatives similar to the compound of interest. Studies on the spatial orientations of these molecules reveal their complex geometries and interactions, such as tweezer-like geometries and channel-like structures formed through weak interactions. These insights into molecular structures are crucial for understanding the compound's reactivity and potential applications in materials science and molecular engineering (Kalita & Baruah, 2010).
Fluorescence and Sensing Applications
Amide derivatives have been developed as chemosensors, with certain compounds showing significant fluorescence enhancement in the presence of metal ions, such as Zn2+. This capability demonstrates their potential for use in detecting and quantifying metal ions in various samples, including living cells and aqueous solutions, which is essential for environmental monitoring and biomedical diagnostics (Park et al., 2015).
Biological Activities and Pharmaceutical Applications
The synthesis and evaluation of quinoline and pyrrolidinyl derivatives have revealed their potential biological activities, including antiplasmodial and antifungal effects. These findings are significant for the development of new therapeutic agents against malaria and fungal infections, showcasing the compound's role in advancing pharmaceutical research and public health (Vandekerckhove et al., 2015).
Antitumor Agents
Research into the antiproliferative activities of compounds structurally related to "N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide" has shown promising results against various human cancer cell lines. These studies highlight the compound's potential as a basis for developing potent antitumor agents, contributing to cancer research and therapy (Huang et al., 2013).
Interactions with Biological Molecules
Investigations into the interactions of amide and ester quinoline derivatives with amino acids, carboxylic acids, and mineral acids provide insights into the molecular recognition processes. These studies are vital for understanding how such compounds can be designed for specific biological targeting, offering pathways to new drug development strategies (Kalita et al., 2011).
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-28-19-11-9-18(10-12-19)24-22(27)16-29-20-7-5-6-17-8-13-21(25-23(17)20)26-14-3-4-15-26/h5-13H,2-4,14-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROQJFJIGXRRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


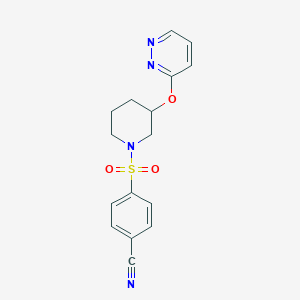
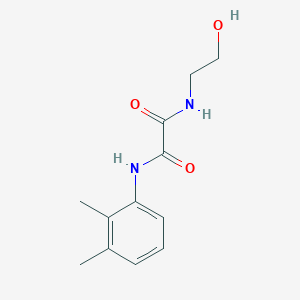

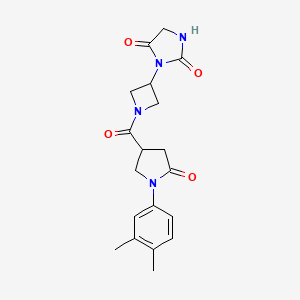
![N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2816265.png)
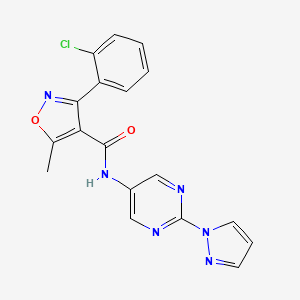
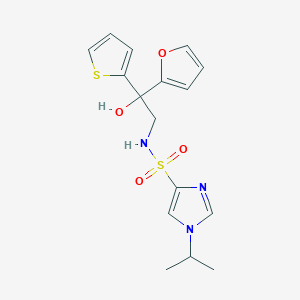
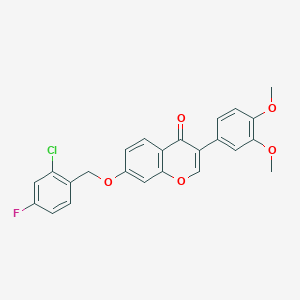
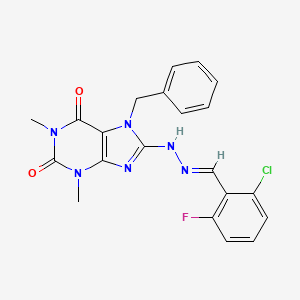

![2-[Hydroxy(phenyl)methyl]prop-2-enenitrile](/img/structure/B2816273.png)
![(2E,NE)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2816274.png)
